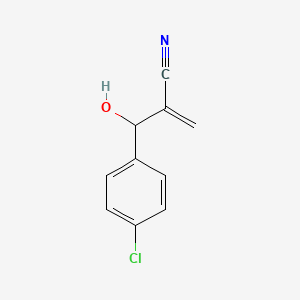
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea, also known as BP-DGU, is a synthetic compound that has been studied for its potential use in scientific research. BP-DGU belongs to the class of compounds known as ureas, which are widely used in medicinal and chemical research due to their diverse biological activities.
Applications De Recherche Scientifique
Benzofuran Derivatives and Biological Activity
Benzofuran derivatives, including 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea, have been extensively studied for their diverse biological activities. These compounds are ubiquitous in nature and have shown potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them significant in the field of medicinal chemistry. Benzofuran compounds have the potential to serve as natural drug lead compounds due to their strong biological activities and potential applications in pharmaceuticals. Novel synthetic methods for constructing benzofuran rings have been developed, contributing to the synthesis of complex benzofuran derivatives with high yields and fewer side reactions (Miao et al., 2019).
Urea Derivatives in Drug Design
Urea derivatives, including 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,3-dimethoxyphenyl)urea, play a critical role in drug design due to their unique hydrogen binding capabilities. These compounds are incorporated in small molecules displaying a broad range of bioactivities, significantly impacting the modulation of selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. The importance of urea in medicinal chemistry is underscored by its ability to engage in drug-target interactions, making urea derivatives valuable modulators of biological targets (Jagtap et al., 2017).
Propriétés
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(11-15-12-14-7-4-5-9-17(14)26-15)21-20(23)22-16-8-6-10-18(24-2)19(16)25-3/h4-10,12-13H,11H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLMKXUJYGKOKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

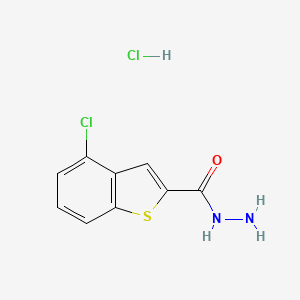
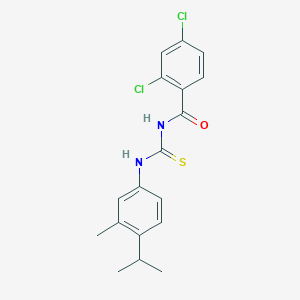
![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)
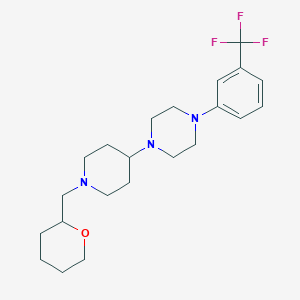
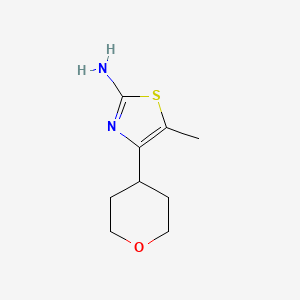
![Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2981659.png)
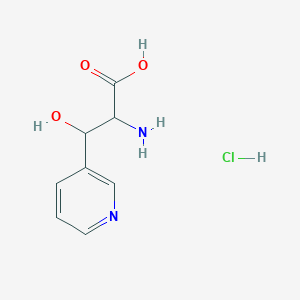
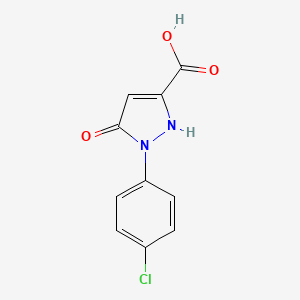
![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)
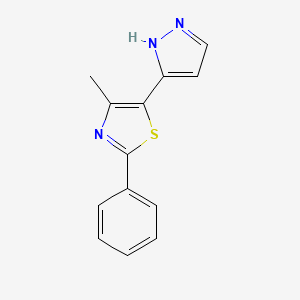
![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)
